

Spectroscopic Characterization of 2-Formamidobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Formamidobutanoic acid

CAS No.: 106873-99-8

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-Formamidobutanoic acid**, a molecule of interest in various research domains, including drug development. As experimental spectra for this specific compound are not readily available in public databases, this document synthesizes predictive data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule.

Introduction to 2-Formamidobutanoic Acid

2-Formamidobutanoic acid is an N-formylated derivative of 2-aminobutanoic acid. The introduction of the formyl group significantly influences the molecule's electronic and structural properties, which in turn are reflected in its spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Formamidobutanoic acid**, both ^1H and ^{13}C NMR will provide critical information about its structure.

Predicted ^1H NMR Data

The proton NMR spectrum of **2-Formamidobutanoic acid** is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for **2-Formamidobutanoic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (Formyl CH)	~8.2	Singlet (or doublet with N-H coupling)	-
H-2 (α -CH)	~4.5	Doublet of triplets (or multiplet)	$J(\text{H-2, H-3}) \approx 7$ Hz, $J(\text{H-2, N-H}) \approx 8$ Hz
H-3 (CH_2)	~1.9	Multiplet	$J(\text{H-3, H-2}) \approx 7$ Hz, $J(\text{H-3, H-4}) \approx 7$ Hz
H-4 (CH_3)	~0.9	Triplet	$J(\text{H-4, H-3}) \approx 7$ Hz
N-H (Amide)	~8.0	Doublet	$J(\text{N-H, H-2}) \approx 8$ Hz
O-H (Carboxyl)	~12.0	Broad Singlet	-

Note: Chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and concentration.

The formyl proton (H-1) is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group. The α -proton (H-2) is shifted downfield by the adjacent nitrogen and carbonyl groups. The amide proton's chemical shift can be highly variable and is often broad. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Formamidobutanoic Acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (Formyl C=O)	~163
C-2 (α -C)	~55
C-3 (CH_2)	~25
C-4 (CH_3)	~10
Carboxyl C=O	~175

Note: Chemical shifts are predicted and can be influenced by the solvent.

The two carbonyl carbons (formyl and carboxyl) are expected at the downfield end of the spectrum. The α -carbon (C-2) is shifted downfield due to the attached nitrogen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Formamidobutanoic acid** in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or D_2O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (N-H and O-H).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.

- Optimize the spectral width to cover the expected range of proton chemical shifts.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
 - A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of **2-Formamidobutanoic acid** is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for **2-Formamidobutanoic Acid**

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
N-H (Amide)	Stretching	~3300	Medium
C-H (Aliphatic)	Stretching	2975 - 2845	Medium
C=O (Carboxylic Acid)	Stretching	~1710	Strong
C=O (Amide I)	Stretching	~1670	Strong
N-H (Amide II)	Bending	~1550	Medium

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[4] The two distinct C=O stretching vibrations for the carboxylic acid and the amide are key to identifying both functional groups.[5]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

For **2-Formamidobutanoic acid** ($C_5H_9NO_3$), the expected molecular weight is approximately 131.06 g/mol. In electrospray ionization (ESI), common adducts are expected.

Table 4: Predicted m/z Values in ESI-MS for **2-Formamidobutanoic Acid**

Ion	Predicted m/z
[M+H] ⁺ (Protonated Molecule)	132.06
[M+Na] ⁺ (Sodium Adduct)	154.04
[M-H] ⁻ (Deprotonated Molecule)	130.05

Note: The exact mass will differ slightly from the nominal mass.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways would involve the loss of small, stable molecules.

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Sources

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